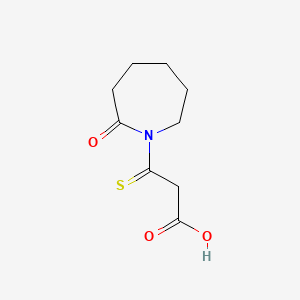![molecular formula C12H16N2O B569773 3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one CAS No. 1346674-23-4](/img/structure/B569773.png)
3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one
Vue d'ensemble
Description
3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one, also known as 3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one, is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.273. The purity is usually 95%.
BenchChem offers high-quality 3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Catalysis
- Heterocyclic Scaffold Synthesis : Heterocyclic scaffolds, including tetrahydrobenzo[b]pyrans and pyrazines, are crucial in natural compounds and pharmaceuticals. Researchers have focused on developing new synthetic methods for these compounds using various organocatalysts, highlighting the importance of green chemistry principles in synthesis (Kiyani, 2018)[https://consensus.app/papers/advances-threecomponent-cyclocondensation-dimedone-kiyani/79b69e7920195f63a5297df291805846/?utm_source=chatgpt].
- Control of Pyrazines Generation : Pyrazines, which are related to the compound due to their nitrogen-containing heterocyclic structure, are synthesized through the Maillard reaction. Strategies for controlling pyrazine generation are crucial for enhancing desirable flavors in food processing (Yu et al., 2021)[https://consensus.app/papers/control-strategies-pyrazines-generation-maillard-yu/6cda2b5a93b658698a9dc3ad06ae98f4/?utm_source=chatgpt].
Pharmacological Applications
- Pharmacological Properties of Pyrazole Derivatives : A comprehensive review on pyrazole and its pharmacological properties reveals a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, among others. This underscores the versatility of nitrogen-containing heterocycles in drug development (Bhattacharya et al., 2022)[https://consensus.app/papers/comprehensive-review-pyrazole-pharmacological-bhattacharya/6dc6eb6ddde951f6890b7a0ff705a8df/?utm_source=chatgpt].
- Supramolecular Capsules from Calixpyrrole Scaffolds : Research on calixpyrrole derivatives for the construction of supramolecular capsules indicates significant potential for applications in drug delivery systems and molecular recognition, highlighting the structural diversity and functionality of heterocyclic compounds (Ballester, 2011)[https://consensus.app/papers/capsules-derived-calixpyrrole-scaffolds-ballester/c69e8fa5f47d516383400076a3076b11/?utm_source=chatgpt].
Propriétés
IUPAC Name |
4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2)6-8-5-9-11(15)13-3-4-14(9)10(8)7-12/h5H,3-4,6-7H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUNFLQSJSCQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)N3CCNC(=O)C3=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one | |
CAS RN |
1346674-23-4 | |
| Record name | 7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/no-structure.png)
![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)







![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)
